molecular formula C15H15ClN2O4S B588805 Xipamide-d6 CAS No. 1330262-09-3

Xipamide-d6

Cat. No. B588805
CAS RN: 1330262-09-3
M. Wt: 360.842
InChI Key: MTZBBNMLMNBNJL-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Xipamide-d6 is a pharmaceutical compound . It is used for pharmaceutical analytical testing and is considered a high-quality reference standard .

Mechanism of Action

Target of Action

Xipamide-d6 primarily targets the Thiazide-sensitive sodium-chloride cotransporter (NCC) . This transporter plays a crucial role in the kidneys, where it is involved in the reabsorption of sodium and chloride ions from the urine, thereby influencing the body’s electrolyte balance .

Mode of Action

Like the structurally related thiazide diuretics, Xipamide-d6 acts on the kidneys to reduce sodium reabsorption in the distal convoluted tubule . This action increases the osmolarity in the lumen, causing less water to be reabsorbed by the collecting ducts . Unlike the thiazides, Xipamide-d6 reaches its target from the peritubular side (blood side) . Additionally, it increases the secretion of potassium in the distal tubule and collecting ducts .

Biochemical Pathways

The primary biochemical pathway affected by Xipamide-d6 is the sodium and chloride reabsorption pathway in the distal convoluted tubule of the kidneys . By inhibiting the NCC, Xipamide-d6 disrupts this pathway, leading to increased excretion of sodium, chloride, and water in the urine .

Pharmacokinetics

For the non-deuterated form, xipamide, it is known that after oral administration, it is quickly absorbed and reaches peak plasma concentration within an hour . The diuretic effect starts about an hour after administration, reaches its peak between the third and sixth hour, and lasts for nearly 24 hours . One third of the dose is glucuronidized, the rest is excreted directly through the kidney (1/3) and the faeces (2/3) . The total plasma clearance is 30-40 mL/min .

Result of Action

The primary result of Xipamide-d6’s action is increased urinary output . This is due to the reduced reabsorption of sodium and chloride ions in the distal convoluted tubule, which leads to an increase in the osmolarity in the lumen, causing less water to be reabsorbed by the collecting ducts . This diuretic effect is useful in the treatment of conditions such as edema and hypertension .

Action Environment

The action, efficacy, and stability of Xipamide-d6 can be influenced by various environmental factors. For instance, renal function can impact the drug’s effectiveness and clearance . In patients with impaired kidney function, the half-life of Xipamide increases, leading to a moderate increase in the area under the curve (AUC), a measure of the drug’s exposure in the body . Despite this, Xipamide remains effective even in patients with a creatinine clearance below 30 ml/min . This suggests that significant extrarenal elimination of the drug must occur, which suffices to prevent significant drug accumulation in renal failure .

properties

IUPAC Name

N-[2,6-bis(trideuteriomethyl)phenyl]-4-chloro-2-hydroxy-5-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S/c1-8-4-3-5-9(2)14(8)18-15(20)10-6-13(23(17,21)22)11(16)7-12(10)19/h3-7,19H,1-2H3,(H,18,20)(H2,17,21,22)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZBBNMLMNBNJL-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=C(C=C2O)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])NC(=O)C2=CC(=C(C=C2O)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858572
Record name N-{2,6-Bis[(~2~H_3_)methyl]phenyl}-4-chloro-2-hydroxy-5-sulfamoylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1330262-09-3
Record name N-{2,6-Bis[(~2~H_3_)methyl]phenyl}-4-chloro-2-hydroxy-5-sulfamoylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.